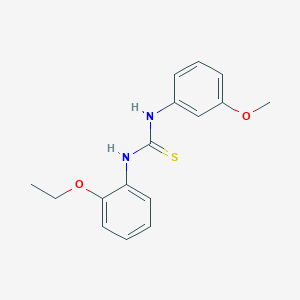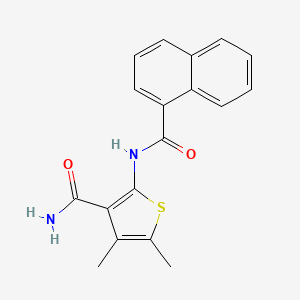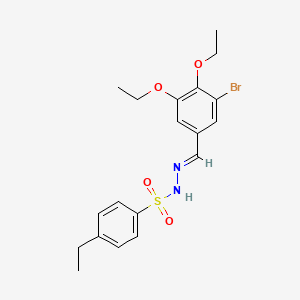![molecular formula C19H27NO B5739412 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
2-adamantyl[2-(3-methoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantyl[2-(3-methoxyphenyl)ethyl]amine, also known as ALEPH, is a chemical compound that has been studied for its potential use as a psychoactive drug. ALEPH belongs to the family of phenethylamines, which are known for their ability to affect the central nervous system. In recent years, ALEPH has gained attention from researchers due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed that 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine acts on the serotonin and dopamine systems in the brain, which are known to play a role in mood regulation and addiction. 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine is thought to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been found to have a number of biochemical and physiological effects. In animal studies, 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been shown to increase locomotor activity and reduce anxiety-like behavior. Additionally, 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been found to increase levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its unique chemical structure, which may allow researchers to study its effects on the brain in a more targeted manner. However, one limitation of using 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine is its potential for abuse and misuse, which may make it difficult to conduct studies in a safe and ethical manner.
Orientations Futures
There are several future directions for research on 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine. One area of interest is the potential use of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine as a treatment for addiction. Additionally, further studies are needed to fully understand the mechanism of action of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine and its potential therapeutic effects. Finally, research is needed to develop safe and effective dosing protocols for the use of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine in clinical settings.
Méthodes De Synthèse
The synthesis of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine involves several steps, including the reaction of 2-bromo-1-adamantane with 3-methoxyphenethylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been optimized by researchers to produce high yields of pure 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine.
Applications De Recherche Scientifique
2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been studied for its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and addiction. In preclinical studies, 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has shown promising results in reducing symptoms of depression and anxiety in animal models. Additionally, 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been found to have potential as a treatment for addiction due to its ability to modulate dopamine release in the brain.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-21-18-4-2-3-13(12-18)5-6-20-19-16-8-14-7-15(10-16)11-17(19)9-14/h2-4,12,14-17,19-20H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLNQIXHDCUHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5412413 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)

![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)
![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)

